H-Asp(AMC)-OH is a specialized fluorogenic substrate featuring a 7-amino-4-methylcoumarin (AMC) moiety conjugated to the beta-carboxyl group of L-aspartic acid. In commercial and clinical procurement, it is prioritized as the standard synthetic substrate for quantifying the activity of lysosomal glycoasparaginase (aspartylglucosaminidase, AGA) and L-asparaginase. Enzymatic cleavage of the beta-amide bond releases free AMC, generating a highly specific, quantifiable fluorescent signal (excitation ~355 nm, emission ~460 nm) [1]. This mechanism enables direct, high-throughput-compatible monitoring of enzyme activity in complex biological matrices, such as serum, plasma, and crude cell lysates, without requiring prior chromatographic separation or complex colorimetric derivatization [2].
Generic substitution with other fluorogenic aspartyl derivatives or common protease substrates is unviable due to strict enzymatic requirements and chemical stability limits. For instance, attempting to use β-aspartyl-4-methylumbelliferone (Asp-4MU) as a substitute fails because the 4MU conjugate undergoes rapid spontaneous hydrolysis at physiological and assay pH, leading to unacceptably high background fluorescence and false-positive readings [1]. Furthermore, standard caspase substrates (such as Ac-DEVD-AMC) feature alpha-carboxyl linkages and blocked N-termini, rendering them completely inactive against AGA, which strictly requires a free alpha-amino group, a free alpha-carboxyl group, and cleavage at the beta-amide position [2]. Consequently, H-Asp(AMC)-OH is strictly required for accurate, low-background AGA and L-asparaginase quantification.
When formulating diagnostic assays, substrate stability directly dictates the signal-to-noise ratio and shelf-life of the reagent. H-Asp(AMC)-OH exhibits stable baseline fluorescence with negligible spontaneous hydrolysis during standard assay incubation times at pH 6.5. In direct contrast, the comparator β-aspartyl-4-methylumbelliferone (Asp-4MU) hydrolyzes spontaneously at a rate of approximately 2% per minute at room temperature [1]. By utilizing the AMC conjugate, blank readings are reduced to approximately one-third of those seen with alternative fluorophores, preventing false-positive diagnostic results.
| Evidence Dimension | Spontaneous hydrolysis rate at pH 6.5 |
| Target Compound Data | Negligible spontaneous hydrolysis; stable baseline |
| Comparator Or Baseline | Asp-4MU: ~2% spontaneous hydrolysis per minute |
| Quantified Difference | Eliminates rapid 2%/min background degradation; reduces blank readings to ~1/3 |
| Conditions | Aqueous buffer at pH 6.5, room temperature |
Procurement of the AMC derivative is essential to prevent rapid reagent degradation and high background noise in sensitive diagnostic workflows.
Detecting severe enzyme deficiencies in micro-volume clinical samples requires high analytical sensitivity. Assays utilizing H-Asp(AMC)-OH achieve a Lower Limit of Quantification (LLOQ) of 4.8 pmol AMC, corresponding to 0.18 mU/L AGA activity in human serum [1]. This allows for the clear differentiation of AGU patients (who exhibit 1-7% of normal AGA activity) from healthy controls using as little as 20 µL of serum. Traditional colorimetric Morgan-Elson assays or HPLC methods lack this sub-mU/L precision in crude matrices, making the AMC substrate the mandatory choice for modern diagnostic kit formulation.
| Evidence Dimension | Lower Limit of Quantification (LLOQ) for enzyme activity |
| Target Compound Data | LLOQ of 4.8 pmol AMC (0.18 mU/L AGA activity) |
| Comparator Or Baseline | Traditional colorimetric/HPLC methods: Insufficient sensitivity for direct 20 µL serum micro-assays |
| Quantified Difference | Enables reliable detection of 1-7% residual enzyme activity in 20 µL crude serum |
| Conditions | 24-hour incubation at 37°C in McIlvaine's phosphate-citrate buffer, pH 4.5 |
Buyers developing clinical diagnostic kits must use this specific substrate to achieve the sensitivity required for detecting lysosomal storage disorders in micro-volume patient samples.
Targeted hydrolase assays require substrates that do not cross-react with off-target proteases. H-Asp(AMC)-OH is exclusively cleaved at the beta-amide linkage by AGA and L-asparaginase, requiring both a free alpha-amino and alpha-carboxyl group for recognition [1]. Alpha-linked AMC substrates with blocked N-termini (such as Ac-DEVD-AMC used for caspases) yield 0% cleavage by AGA. This absolute structural requirement ensures that H-Asp(AMC)-OH generates fluorescence directly correlated with specific AGA/L-asparaginase activity, without interference from standard cellular proteases present in crude lysates.
| Evidence Dimension | Enzymatic cleavage site recognition and cross-reactivity |
| Target Compound Data | 100% targeted beta-cleavage by AGA/L-asparaginase |
| Comparator Or Baseline | Alpha-linked caspase substrates (e.g., Ac-DEVD-AMC): 0% cleavage by AGA |
| Quantified Difference | Absolute specificity for beta-amide hydrolysis over alpha-amide hydrolysis |
| Conditions | Incubation with purified AGA or crude cell lysates in physiological buffers |
Ensures that the procured substrate will not cross-react with common proteases in crude biological samples, guaranteeing diagnostic specificity.
Directly leveraging its high chemical stability and low LLOQ (0.18 mU/L), H-Asp(AMC)-OH is the preferred active pharmaceutical ingredient/reagent for formulating in vitro diagnostic assays for AGU. It allows clinical laboratories to reliably measure severe AGA deficiency in micro-volumes of serum, plasma, or cultured fibroblasts without the background noise associated with 4MU analogs [1].
Because L-asparaginase specifically cleaves the beta-amide bond of this compound, H-Asp(AMC)-OH is utilized to monitor the activity and clearance rates of L-asparaginase drugs (e.g., Erwinia chrysanthemi derived) in patients undergoing treatment for acute lymphoblastic leukemia (ALL). This provides a rapid, single-step fluorometric alternative to complex chromatographic tracking [2].
In pharmaceutical development, the stable baseline and high signal-to-noise ratio of H-Asp(AMC)-OH make it ideal for high-throughput screening of pharmacological chaperones or evaluating the efficacy of AAV-mediated gene therapies aimed at restoring AGA activity in in vivo models of lysosomal storage disorders [1].